7-Pentadecene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-pentadec-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3/b15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFYKYSBFXNVIG-FYWRMAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316014 | |
| Record name | (7E)-7-Pentadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16416-37-8 | |
| Record name | (7E)-7-Pentadecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Pentadecene, (7E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7E)-7-Pentadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-PENTADECENE, (7E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DOI0UY71J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (E)-7-Pentadecene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Comparison with Similar Compounds
Physicochemical and Functional Differences
Volatility and Chromatography
- Kovats Retention Indices (KRI): (E)-7-Pentadecene: Exhibits higher KRIs on nonpolar columns (e.g., 1466–1477) compared to (Z)-isomers due to trans geometry . (Z)-7-Pentadecene: Lower KRIs (1466–1470) reflect increased polarity from cis configuration .
Ecological Significance
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Grignard Reagent-Mediated Synthesis
A patent by details a scalable method for synthesizing (7Z)-15-chloro-7-pentadecene, a precursor to 7-pentadecene, using Grignard reagents. In this process, (3Z)-1-chloro-3-decene reacts with magnesium in tetrahydrofuran (THF) to form (3Z)-3-decenylmagnesium chloride. Subsequent coupling with 1-bromo-5-chloropentane in the presence of cuprous iodide and triethyl phosphite yields (7Z)-15-chloro-7-pentadecene at 90.62% yield (purity: 98.12%) after distillation. The reaction proceeds via a nucleophilic substitution mechanism:
$$
\text{(3Z)-3-decenylMgCl} + \text{1-bromo-5-chloropentane} \rightarrow \text{(7Z)-15-chloro-7-pentadecene} + \text{MgBrCl}
$$
Key conditions include maintaining temperatures between −5°C and 15°C during coupling and using ammonium chloride for aqueous workup. This method highlights the utility of Grignard reagents in constructing long-chain alkenes with precise stereochemistry.
Hydrogenation of Alkynes
Selective Partial Hydrogenation
BenchChem reports that (Z)-7-pentadecene is synthesized via partial hydrogenation of 7-pentadecyne using a Lindlar catalyst (palladium on calcium carbonate, poisoned with quinoline). This method selectively yields the cis isomer by suppressing over-reduction to pentadecane:
$$
\text{7-pentadecyne} + \text{H}_2 \xrightarrow{\text{Lindlar catalyst}} \text{(Z)-7-pentadecene}
$$
Reaction conditions typically involve 1–3 atm H₂ at 25–50°C, achieving >95% selectivity for the Z isomer. In contrast, hydrogenation with sodium in liquid ammonia produces the trans-(E) isomer, illustrating the catalyst’s role in stereochemical control.
Industrial-Scale Hydrogenation
Industrial protocols employ platinum or palladium catalysts under optimized pressure (5–10 atm) and temperature (80–120°C) to enhance throughput. Continuous-flow reactors improve yield (≥98%) and reduce catalyst deactivation, making this method viable for bulk production.
Wittig Reaction Strategies
Phosphonium Ylide Approach
The Wittig reaction offers a stereoselective route to this compound. As detailed by, a phosphonium ylide generated from triphenylphosphine and 7-bromoheptane reacts with octanal to form the Z isomer:
$$
\text{Ph}3\text{P=CH(CH}2\text{)}6\text{CH}3 + \text{CH}3(\text{CH}2)6\text{CHO} \rightarrow \text{(Z)-7-pentadecene} + \text{Ph}3\text{PO}
$$
Key advantages include mild conditions (room temperature, inert atmosphere) and high stereoselectivity (>90% Z). However, stoichiometric phosphine oxide byproducts necessitate costly purification steps.
Asymmetric Wittig for Enantiomerically Pure Products
Recent advances utilize chiral phosphine ligands to produce enantiomerically enriched this compound, though yields remain moderate (60–75%). This method is primarily confined to laboratory-scale applications due to ligand cost and complexity.
Industrial Catalytic Processes
Metathesis of Medium-Chain Alkenes
Olefin metathesis using Grubbs catalysts enables the synthesis of this compound from shorter alkenes. For example, cross-metathesis between 1-octene and 7-tetradecene yields the target compound:
$$
\text{CH}2=\text{CH}(\text{CH}2)5\text{CH}3 + \text{CH}2=\text{CH}(\text{CH}2)6\text{CH}3 \xrightarrow{\text{Grubbs catalyst}} \text{this compound} + \text{ethylene}
$$
This method achieves 70–85% conversion but requires rigorous removal of ethylene to shift equilibrium.
Dehydrohalogenation of Haloalkanes
Dehydrohalogenation of 7-chloropentadecane with potassium tert-butoxide in dimethyl sulfoxide (DMSO) produces this compound via an E2 mechanism:
$$
\text{CH}3(\text{CH}2)6\text{CHCl}(\text{CH}2)6\text{CH}3 + \text{KOtBu} \rightarrow \text{this compound} + \text{KCl} + \text{H}_2\text{O}
$$
Yields exceed 80% under optimized conditions (120°C, 6 h).
Comparative Analysis of Preparation Methods
Q & A
Q. What are the primary experimental methods for characterizing 7-pentadecene’s structural and physical properties?
To confirm the structure of this compound (C₁₅H₃₀), employ nuclear magnetic resonance (NMR) spectroscopy to identify the double bond position and stereochemistry (Z/E configuration). Gas chromatography coupled with mass spectrometry (GC-MS) or electroantennographic detection (GC-EAD) can validate purity and detect isomers . Differential scanning calorimetry (DSC) and refractive index measurements are recommended for determining physical properties like melting/boiling points and density .
Q. How can synthetic pathways for this compound be optimized for reproducibility?
- Hydroformylation : Use rhodium or cobalt catalysts under controlled pressure (1–5 atm) to introduce functional groups while preserving the alkene backbone .
- Wittig Reaction : Optimize stoichiometry of ylides and aldehydes to minimize byproducts. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Distillation under reduced pressure (0.1–1 mmHg) ensures high yield (>85%) and minimizes thermal degradation .
Q. What analytical techniques differentiate (Z)-7-pentadecene from its (E)-isomer in biological studies?
- Polarimetry : Measure optical activity, as cis isomers often exhibit higher polarity.
- Infrared (IR) Spectroscopy : Compare absorption bands for C-H bending modes (Z-isomers: ~730 cm⁻¹; E-isomers: ~970 cm⁻¹) .
- Bioassay Validation : Test pheromone activity in insect models (e.g., honeybee hygienic behavior assays), where stereochemistry significantly impacts efficacy .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s reported biological activity?
Contradictions in bioactivity (e.g., antimicrobial vs. inert effects) may arise from:
- Isomeric Impurities : Validate compound purity via high-resolution GC-MS .
- Context-Dependent Effects : Conduct dose-response curves across physiological pH ranges (4–9) and temperatures (25–37°C) .
- Meta-Analysis : Aggregate data from peer-reviewed studies using tools like RevMan to identify confounding variables (e.g., solvent carriers like DMSO) .
Q. What computational strategies predict this compound’s reactivity in catalytic systems?
- Density Functional Theory (DFT) : Model electron density at the double bond to predict regioselectivity in oxidation or epoxidation reactions .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to identify binding affinities and metabolic pathways .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed toxicity in in vitro assays .
Q. How can isomer-specific ecological roles of this compound be systematically studied?
- Field Sampling : Collect insect pheromone blends or plant volatiles using solid-phase microextraction (SPME) fibers, followed by chiral GC-EAD to isolate isomers .
- Behavioral Assays : Test attraction/repellency in wind tunnels or Y-maze setups, controlling for environmental variables (humidity, light) .
- Stable Isotope Labeling : Track metabolic incorporation of ¹³C-labeled this compound in soil microbiota to assess biodegradation rates .
Methodological Challenges and Solutions
Q. What experimental designs mitigate variability in this compound’s catalytic hydrogenation yields?
- Factorial Design : Vary catalyst loading (0.5–5 mol%), H₂ pressure (10–50 psi), and solvent polarity (hexane vs. ethanol) to identify optimal conditions .
- In Situ Monitoring : Use attenuated total reflectance (ATR)-IR to track alkene conversion in real time .
- Statistical Rigor : Apply ANOVA to quantify significance of factors; report confidence intervals (95% CI) for reproducibility .
Q. How do researchers validate this compound’s role in lipid membrane dynamics?
- Langmuir Trough Experiments : Measure changes in surface pressure (π-A isotherms) during monolayer incorporation .
- Fluorescence Anisotropy : Tag this compound with BODIPY probes to assess membrane fluidity in liposome models .
- Cryo-EM : Resolve structural perturbations in lipid bilayers at sub-nanometer resolution .
Data Interpretation and Reporting Standards
Q. What statistical frameworks resolve discrepancies in this compound’s environmental half-life studies?
- Kaplan-Meier Analysis : Model degradation kinetics across soil types (clay vs. sandy) and microbial communities .
- Multivariate Regression : Account for covariates like UV exposure and rainfall patterns in field studies .
- Open Data Repositories : Share raw GC-MS chromatograms and NMR spectra via platforms like PubChem or Zenodo for independent validation .
Q. How should cross-disciplinary studies integrate this compound’s chemical and biological data?
- Systems Biology Approaches : Map metabolic networks using KEGG pathways to link microbial degradation products (e.g., pentadecanol) to ecotoxicity endpoints .
- Machine Learning : Train classifiers to predict bioactivity from structural fingerprints (e.g., MACCS keys) .
- Interlaboratory Collaborations : Standardize protocols via IUPAC guidelines to harmonize data across chemistry and ecology disciplines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
